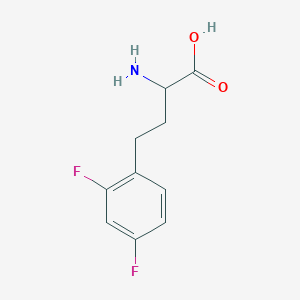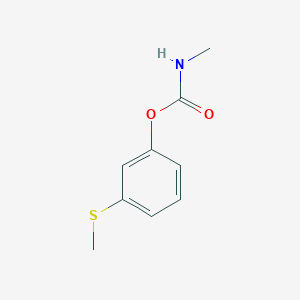![molecular formula C18H18N4O B14172861 2-{4-[(3s)-Pyrrolidin-3-Ylamino]quinazolin-2-Yl}phenol](/img/structure/B14172861.png)
2-{4-[(3s)-Pyrrolidin-3-Ylamino]quinazolin-2-Yl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(3S)-Pyrrolidin-3-ylamino]quinazolin-2-yl}phenol is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline core, a pyrrolidine ring, and a phenol group, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3S)-Pyrrolidin-3-ylamino]quinazolin-2-yl}phenol typically involves multiple steps, starting from readily available starting materials One common method involves the reaction of 2-aminobenzonitrile with a suitable aldehyde to form the quinazoline core This intermediate is then reacted with a pyrrolidine derivative under specific conditions to introduce the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. The scalability of the synthesis is also an important consideration for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(3S)-Pyrrolidin-3-ylamino]quinazolin-2-yl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinazoline core can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-{4-[(3S)-Pyrrolidin-3-ylamino]quinazolin-2-yl}phenol has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{4-[(3S)-Pyrrolidin-3-ylamino]quinazolin-2-yl}phenol involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring and phenol group contribute to the compound’s binding affinity and specificity. The exact pathways involved can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidines: These compounds share a similar pyrrolidine ring and have been studied for their pharmacological activities.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have similar structural features and are known for their kinase inhibitory activities.
Uniqueness
2-{4-[(3S)-Pyrrolidin-3-ylamino]quinazolin-2-yl}phenol is unique due to its specific combination of a quinazoline core, pyrrolidine ring, and phenol group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C18H18N4O |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-[4-[[(3S)-pyrrolidin-3-yl]amino]quinazolin-2-yl]phenol |
InChI |
InChI=1S/C18H18N4O/c23-16-8-4-2-6-14(16)18-21-15-7-3-1-5-13(15)17(22-18)20-12-9-10-19-11-12/h1-8,12,19,23H,9-11H2,(H,20,21,22)/t12-/m0/s1 |
InChI-Schlüssel |
XVURFLCQTYKQLW-LBPRGKRZSA-N |
Isomerische SMILES |
C1CNC[C@H]1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Kanonische SMILES |
C1CNCC1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea](/img/structure/B14172783.png)

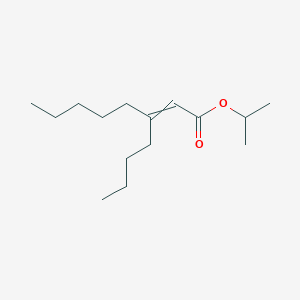
![tert-Butyl 3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14172792.png)
![2,4-Dihydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B14172796.png)
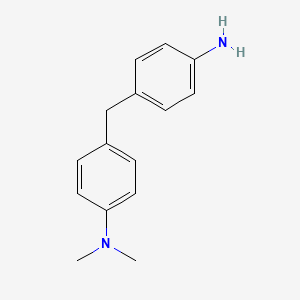
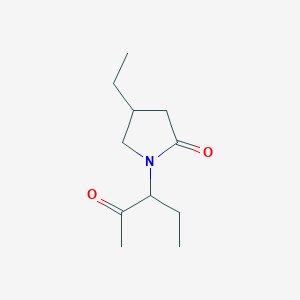
![N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide](/img/structure/B14172817.png)
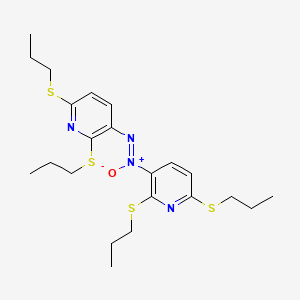
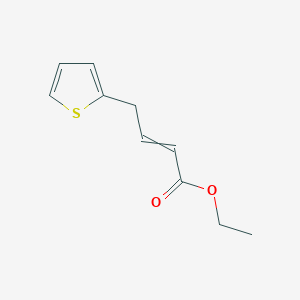
![2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14172833.png)
![N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14172846.png)
